N-benzyl-N-ethyl-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-N-ethyl-2-[2-ethyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2S/c1-4-29(15-20-9-7-6-8-10-20)23(32)18-34-26-27-22-17-30(5-2)28-24(22)25(33)31(26)16-21-13-11-19(3)12-14-21/h6-14,17H,4-5,15-16,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDIKKCUJPPNCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)N(CC)CC3=CC=CC=C3)CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethyl-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide typically involves multiple steps. The starting materials include benzylamine, ethylamine, and various substituted pyrazolo[4,3-d]pyrimidines. The key steps in the synthesis may include:
Formation of the pyrazolo[4,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfanyl group: This step involves the reaction of the pyrazolo[4,3-d]pyrimidine core with a suitable thiol reagent.
Acylation: The final step involves the acylation of the intermediate with acetic anhydride or a similar reagent to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethyl-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrazolo[4,3-d]pyrimidine core can be reduced to form alcohols.
Substitution: The benzyl and ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula: . Its structural representation includes a benzyl group, an ethyl group, and a sulfanyl acetamide moiety linked to a pyrazolo[4,3-d]pyrimidine derivative. The unique combination of these functional groups contributes to its biological activity and interaction with various biological targets.
Pharmacological Applications
-
Anticancer Activity :
- Preliminary studies indicate that N-benzyl-N-ethyl-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide exhibits potential anticancer properties. It may inhibit specific kinases involved in tumor growth and proliferation. For instance, compounds with similar pyrazolo structures have shown effectiveness against various cancer cell lines by modulating signaling pathways associated with cell survival and apoptosis .
- Anti-inflammatory Effects :
- Neurological Applications :
Synthesis and Derivative Development
The synthesis of this compound involves multi-step organic reactions that may include:
- Formation of the pyrazolo[4,3-d]pyrimidine core.
- Introduction of the benzyl and ethyl groups through alkylation reactions.
- Sulfanylation to incorporate the sulfanyl acetamide functionality.
These synthetic routes are critical for optimizing yield and purity for further pharmacological testing .
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The pyrazolo[4,3-d]pyrimidine core may interact with enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with target proteins, leading to changes in their function. The benzyl and ethyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Key Observations :
- Replacement of the pyrazolo-pyrimidine core with thiazolo-pyrimidine () or pyrimido-indole () alters electron distribution and binding affinity .
Substituent-Driven Bioactivity Trends
- Sulfanyl-acetamide modifications : The N-benzyl-N-ethyl group in the target compound increases steric hindrance compared to simpler N-aryl acetamides (e.g., ’s 4-fluorophenyl), which may reduce off-target interactions .
- Position 6 substituents : Compounds with 4-ethoxy () or 4-nitro () groups exhibit distinct electronic profiles, influencing redox activity and metabolic stability .
Analytical Characterization:
- $^1$H NMR chemical shifts for the pyrazolo-pyrimidine core (δ 7.8–8.2 ppm for aromatic protons) are consistent across analogues, while substituents (e.g., 4-methylphenyl at δ 2.3 ppm) provide distinct signatures .
- Mass spectrometry data (e.g., [M+H]$^+$ ions) correlate with molecular weight differences driven by substituents .
Computational and Bioactivity Similarity
- Bioactivity Clustering : Hierarchical clustering of structurally similar compounds (e.g., pyrazolo-pyrimidines) may group them by kinase or protease inhibition, as seen in ’s mode-of-action analysis .
Biological Activity
N-benzyl-N-ethyl-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide, also known as G020-0019, is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, particularly focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action based on various studies.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action appears to involve the inhibition of key kinases involved in cancer progression.
Case Studies and Findings
-
Inhibition of Cancer Cell Proliferation :
- The compound demonstrated significant cytotoxicity against several cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and NCI-H460 (lung cancer).
- IC50 Values :
Cell Line IC50 (µM) MCF7 3.79 HepG2 0.39 NCI-H460 48
-
Mechanistic Insights :
- Interaction studies revealed that the compound engages in hydrogen bonding and hydrophobic interactions with biological targets, which may enhance its efficacy as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.
Antimicrobial Efficacy
- Broad-Spectrum Activity :
- The compound was tested against multiple bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as fungi like Candida albicans.
- Results indicated significant inhibition zones in disk diffusion assays, demonstrating its potential as an antimicrobial agent.
Summary of Biological Activities
| Activity Type | Target Organisms/Cell Lines | Observed Effects |
|---|---|---|
| Anticancer | MCF7, HepG2, NCI-H460 | IC50 values ranging from 0.39 µM to 48 µM |
| Antimicrobial | E. coli, S. aureus, C. albicans | Significant inhibition zones |
Q & A
Basic Question: What are the key synthetic routes for this pyrazolo-pyrimidine derivative?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo[4,3-d]pyrimidinone core. A common approach includes cyclocondensation of substituted pyrazole precursors with thiourea or thioacetamide derivatives, followed by functionalization at the 5-position via sulfanylacetamide coupling. For example, describes analogous syntheses of pyrazolo-benzothiazine derivatives using carboxamide side-chain additions, with characterization via NMR, mass spectrometry, and X-ray crystallography . Optimized reaction conditions (e.g., solvent selection, temperature) are critical for yield improvement.
Advanced Question: How can computational methods optimize reaction pathways for this compound?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict transition states and energetics, enabling efficient route design. highlights the use of computational-informational-experimental (CIE) frameworks to narrow experimental conditions and reduce trial-and-error approaches. For instance, virtual simulations in COMSOL Multiphysics integrated with AI can model reaction kinetics and thermodynamics, accelerating optimization .
Basic Question: What characterization techniques validate the compound’s structure and purity?
Methodological Answer:
NMR Spectroscopy : H and C NMR confirm substituent integration and regiochemistry.
Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
X-ray Crystallography : Resolves 3D conformation, as demonstrated in for related pyrazolo-benzothiazines .
Elemental Analysis : Validates stoichiometric purity (>95% required for pharmacological studies).
Advanced Question: How can researchers reconcile discrepancies in biological activity data across assays?
Methodological Answer:
Contradictions often arise from assay conditions (e.g., pH, redox environment) or cellular models. To address this:
- Perform orthogonal assays (e.g., DPPH radical scavenging vs. SOD mimicry for antioxidants, as in ) .
- Validate purity via HPLC and control for solvent effects (e.g., DMSO concentration in cell-based assays).
- Use statistical tools (e.g., ANOVA) to assess variability between replicates.
Advanced Question: What in silico strategies predict biological targets for this compound?
Methodological Answer:
Molecular Docking : Screen against kinase or protease databases (e.g., PDB) to identify binding pockets.
Pharmacophore Modeling : Map functional groups (e.g., sulfanylacetamide) to known bioactive motifs.
MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories). and suggest pyrazolo-pyrimidines often target enzymes like PDE5 or kinases .
Basic Question: What preliminary biological screening approaches are recommended?
Methodological Answer:
- Antioxidant Assays : DPPH/ABTS radical scavenging ( ) .
- Enzyme Inhibition : Test against phosphodiesterases or kinases using fluorogenic substrates.
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
Advanced Question: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
Vary Substituents : Modify the benzyl, ethyl, or sulfanyl groups (e.g., halogenation, methylation).
Biological Profiling : Compare IC values across analogs to identify critical moieties.
Computational SAR : Use QSAR models to correlate electronic/steric parameters with activity. demonstrates trifluoromethyl groups enhancing lipophilicity and metabolic stability .
Advanced Question: How to address solubility and bioavailability challenges in preclinical studies?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve permeability.
- Nanoparticle Formulation : Use PEGylated liposomes or cyclodextrin complexes.
- Physicochemical Profiling : Measure logP (octanol-water partition) and pKa via shake-flask or potentiometric methods.
Advanced Question: What experimental strategies ensure stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base).
- Analytical Monitoring : Use UPLC-PDA to track degradation products.
- Stabilizers : Add antioxidants (e.g., BHT) or lyophilize for long-term storage.
Advanced Question: How to integrate green chemistry principles into synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
